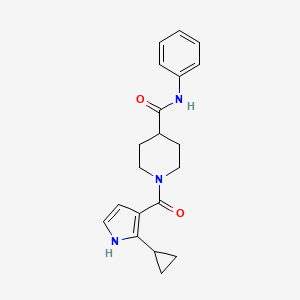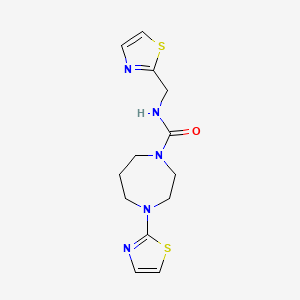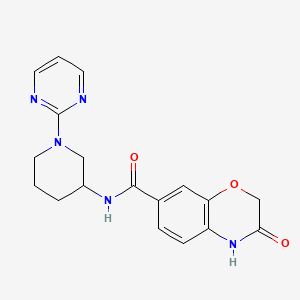![molecular formula C14H19ClN2O2 B7052863 2-chloro-5-[(2,2-dimethylpropanoylamino)methyl]-N-methylbenzamide](/img/structure/B7052863.png)
2-chloro-5-[(2,2-dimethylpropanoylamino)methyl]-N-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-5-[(2,2-dimethylpropanoylamino)methyl]-N-methylbenzamide is an organic compound with the molecular formula C13H16ClNO3. This compound is known for its unique chemical structure, which includes a chloro-substituted benzamide core with a dimethylpropanoylamino group. It is used in various scientific research applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-[(2,2-dimethylpropanoylamino)methyl]-N-methylbenzamide typically involves the reaction of 2-chlorobenzoic acid with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to form the intermediate 2-chloro-5-[(2,2-dimethylpropanoylamino)methyl]benzoic acid. This intermediate is then reacted with N-methylamine to yield the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-5-[(2,2-dimethylpropanoylamino)methyl]-N-methylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding benzoic acid derivatives or reduction to form amine derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution: Formation of various substituted benzamides.
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of amine derivatives.
Scientific Research Applications
2-chloro-5-[(2,2-dimethylpropanoylamino)methyl]-N-methylbenzamide is utilized in several scientific research fields:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-chloro-5-[(2,2-dimethylpropanoylamino)methyl]-N-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-5-[(2,2-dimethylpropanoylamino)methyl]benzoic acid
- 2-chloro-5-[(2,2-dimethylpropanamido)methyl]benzoic acid
- 2-chloro-5-(2,2-dimethyl-1-oxopropyl)aminomethylbenzoic acid
Uniqueness
2-chloro-5-[(2,2-dimethylpropanoylamino)methyl]-N-methylbenzamide is unique due to its specific substitution pattern and the presence of both chloro and dimethylpropanoylamino groups. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
2-chloro-5-[(2,2-dimethylpropanoylamino)methyl]-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O2/c1-14(2,3)13(19)17-8-9-5-6-11(15)10(7-9)12(18)16-4/h5-7H,8H2,1-4H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGKXSAVHQFBKRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC1=CC(=C(C=C1)Cl)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(5-methylpyridin-2-yl)-1-[[1-(methylsulfonylmethyl)cyclopropyl]methyl]piperidine-4-carboxamide](/img/structure/B7052786.png)
![2-(2-chlorophenyl)-N-[(2-methylpyrazol-3-yl)methyl]pyrrolidine-1-carboxamide](/img/structure/B7052796.png)
![3-[[ethyl(methyl)amino]methyl]-N-[1-(1H-pyrazol-4-yl)ethyl]pyrrolidine-1-carboxamide](/img/structure/B7052801.png)
![2-cyclopropylsulfonyl-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-2-methylpropanamide](/img/structure/B7052808.png)
![3-[2-(1H-indol-3-yl)ethylamino]-5-nitrobenzenesulfonamide](/img/structure/B7052818.png)
![N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]thiophene-2-sulfonamide](/img/structure/B7052824.png)
![6-[4-(3-Methoxyphenyl)piperazin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B7052832.png)
![5-[1-[4-[(2-Methoxypyridin-4-yl)methyl]piperazin-1-yl]ethyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B7052834.png)

![2-piperidin-1-yl-N-[1-(1H-pyrazol-4-yl)ethyl]pyridine-3-carboxamide](/img/structure/B7052852.png)
![2-cyclopropylsulfonyl-N,2-dimethyl-N-[(1-methylimidazol-2-yl)methyl]propanamide](/img/structure/B7052866.png)

![N-[3-[[(2R)-4-hydroxybutan-2-yl]carbamoyl]phenyl]-3H-benzimidazole-5-carboxamide](/img/structure/B7052882.png)

